molecular formula C9H18N2O2S B3029607 N~2~-Acetyl-N,N-dimethylmethioninamide CAS No. 7228-49-1

N~2~-Acetyl-N,N-dimethylmethioninamide

Cat. No. B3029607
CAS RN: 7228-49-1
M. Wt: 218.32 g/mol
InChI Key: FHQIKDAFWDCWFW-UHFFFAOYSA-N
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Description

“N~2~-Acetyl-N,N-dimethylmethioninamide” is a chemical compound with the molecular formula C9H18N2O2S . It contains a total of 32 atoms, including 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule has a total of 31 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “N~2~-Acetyl-N,N-dimethylmethioninamide” is characterized by a total of 31 bonds, including 13 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 sulfide . The average mass of the molecule is 218.316 Da, and the monoisotopic mass is 218.108902 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N~2~-Acetyl-N,N-dimethylmethioninamide” are determined by its molecular structure. The molecule consists of 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecular weight of “N~2~-Acetyl-N,N-dimethylmethioninamide” is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula .

Scientific Research Applications

Pervaporation Separation in Industrial and Pharmaceutical Sectors

N,N-dimethylmethioninamide is notably used in the pervaporation separation process. It acts as a solvent in industrial and pharmaceutical applications for extracting acetylene and fabricating polyacrylonitrile fibers. This technology is particularly advantageous for separating azeotropic mixtures and organic–organic mixtures, as well as for dehydration of aqueous–organic mixtures and removal of volatile organic compounds from aqueous solutions. The advancements in membrane technologies for separating N,N-dimethylmethioninamide aqueous solutions are significant for both energy efficiency and environmental friendliness (Zhang et al., 2021).

Analytical Chemistry and Occupational Health

N,N-dimethylmethioninamide's metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), has been studied for its long half-life and potential use in monitoring industrial exposure. Research indicates that measuring AMCC in urine samples could effectively monitor exposure to N,N-dimethylmethioninamide over several workdays (Perbellini et al., 2001).

Mitochondrial DNA Alterations and Human Health

Studies have investigated the association between N,N-dimethylmethioninamide exposure and alterations in mitochondrial DNA (mtDNA). These alterations may include mtDNA common deletion and changes in mtDNA copy number. It has been suggested that long-term exposure to N,N-dimethylmethioninamide significantly relates to mtDNA alterations in urine and blood cells, providing insights into its hepatotoxicity and male reproductive toxicity (Shieh et al., 2007).

properties

IUPAC Name

2-acetamido-N,N-dimethyl-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-7(12)10-8(5-6-14-4)9(13)11(2)3/h8H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQIKDAFWDCWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412905
Record name N~2~-Acetyl-N,N-dimethylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-Acetyl-N,N-dimethylmethioninamide

CAS RN

7228-49-1, 79254-48-1
Record name N~2~-Acetyl-N,N-dimethylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-N,N-dimethyl-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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